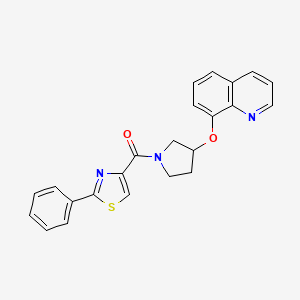

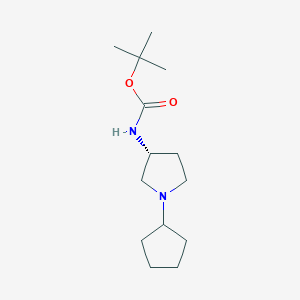

![molecular formula C14H14N2O B2623444 N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-42-8](/img/structure/B2623444.png)

N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenyl group and an amide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,5-dimethylpyrrole has been reacted with phenyl ketone to produce a compound with a similar structure . The resulting compound was then reduced with boron trimethyl under certain conditions to yield the desired product .

Molecular Structure Analysis

The molecular structure of “N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Applications De Recherche Scientifique

Diabetes Research

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are structurally similar to your compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that your compound could potentially be used in diabetes research.

Antibacterial Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for antibacterial activity . Some of the synthesized compounds showed strong antibacterial and antitubercular properties . Given the structural similarity, your compound might also exhibit antibacterial activity.

Enzyme Inhibition

The aforementioned 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides also underwent testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Most of the synthesized molecules exhibited appreciable action against these enzymes . Therefore, your compound could potentially be used as an enzyme inhibitor in biological research.

Anticancer Activity

Pyrrole derivatives have shown good cytotoxic activity against some cancer cell lines . Given the structural similarity, your compound might also have potential anticancer activity.

Antimicrobial Activity

Imidazole containing compounds, which are structurally similar to your compound, have shown good antimicrobial potential . This suggests that your compound could potentially be used in antimicrobial research.

Flavor and Fragrance Research

A compound structurally similar to yours, 6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid, has been identified as a novel aroma compound . This suggests that your compound could potentially be used in flavor and fragrance research.

Orientations Futures

Future research could focus on further exploring the biological activities of “N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” and similar compounds. This could include investigating their potential uses in medicine, such as their antibacterial and antitubercular activities . Additionally, further studies could aim to optimize the synthesis of these compounds to improve their yield and purity .

Propriétés

IUPAC Name |

N-(5-methyl-2-pyrrol-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-14(17)15-12-10-11(2)6-7-13(12)16-8-4-5-9-16/h3-10H,1H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPWBEOAQOZLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2623374.png)

![3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2623376.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2623382.png)

![4-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2623383.png)